7-Fluoro-1H-indazol-3-ol

Overview

Description

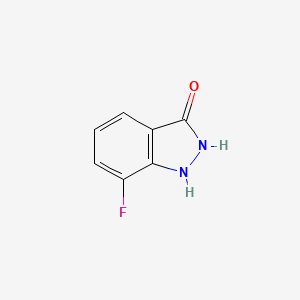

7-Fluoro-1H-indazol-3-ol is a heterocyclic compound. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been explored through various routes . One of the common methods is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

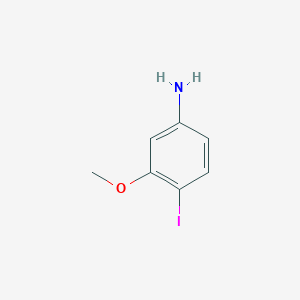

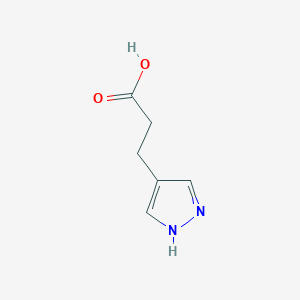

The molecular formula of this compound is C7H5FN2O . The molecular weight is 152.13 g/mol .Chemical Reactions Analysis

The cyclization process in the synthesis of 1H-indazoles is greatly affected by the hydrogen bond . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.13 g/mol . It should be stored sealed in dry conditions at room temperature .Scientific Research Applications

Organic Synthesis and Fluorophores

- Facile Access to Biheteroaryl Fluorophores: Research demonstrates a concise strategy to construct a library of biheteroaryl fluorophores, where 7-Fluoro-1H-indazol-3-ol derivatives exhibit tunable emissions. These compounds, such as Indazo-Fluor 5h, are highlighted for their applications in bioimaging, particularly for in vivo mitochondria imaging due to their photostability and low cytotoxicity (Cheng et al., 2016).

Drug Discovery and Biochemistry

- Selective Inhibitors: 7-Fluoroindazole derivatives have been developed as potent and selective inhibitors for factor Xa, showcasing the role of the 7-fluoro group in enhancing molecular interactions through hydrogen bonding, an application significant in medicinal chemistry (Lee et al., 2008).

- Mechanochromic Materials: A novel approach for the screening of mechanochromic materials through C-H arylation of this compound derivatives has been presented, illustrating their potential in creating responsive materials for technological applications (Wu et al., 2016).

Molecular Interactions and Engineering

- Fluorous Metal-Organic Frameworks (MOFs): Research into fluorous MOFs involving fluorine-containing compounds demonstrates high-density gas adsorption properties, suggesting applications in gas storage and separation technologies (Yang et al., 2007).

- Supramolecular Chemistry: The role of 1,2,3-triazoles, which can be synthesized from this compound derivatives, in supramolecular chemistry is significant. These compounds facilitate a variety of supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Cellular Manipulation and Imaging

- Selective Chemical and Biological Manipulation of Cells: Techniques utilizing this compound derivatives for electroporation into cells have been developed. These methods allow for the selective introduction of compounds into individual cells, highlighting applications in cellular biology and bioengineering (Lundqvist et al., 1998).

Mechanism of Action

Target of Action

Indazole derivatives, which include 7-fluoro-1h-indazol-3-ol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, suggesting that they may act by inhibiting certain enzymes

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13, suggesting that they may affect inflammatory pathways .

Result of Action

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For example, certain indazole derivatives have been identified as potent and highly selective inhibitors of specific kinases .

Cellular Effects

Indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some indazole derivatives have been found to inhibit cell growth in certain cancer cell lines .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a purity of 97% and is typically stored at room temperature .

Metabolic Pathways

Indazole derivatives have been found to interact with various enzymes and cofactors .

Properties

IUPAC Name |

7-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVAAYQGCHRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646617 | |

| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-29-9 | |

| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt](/img/structure/B1593048.png)

![[1-(Aminomethyl)cyclopropyl]methanol](/img/structure/B1593053.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)